molecular formula C16H18O4 B13677026 Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate

Cat. No.: B13677026
M. Wt: 274.31 g/mol
InChI Key: FYEQWQAAQZQVQT-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both ester and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate typically involves the esterification of 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-Oxo-3-(6-methoxy-2-naphthyl)propanoate.

    Reduction: 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate can be compared with similar compounds such as:

    2-(6-Methoxy-2-naphthyl)propanoic acid: Known for its anti-inflammatory properties and used in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs).

    3-(6-Methoxy-2-naphthyl)propanoic acid: Another derivative with potential biological activities.

    6-Methoxy-2-naphthaldehyde: Used in the synthesis of various organic compounds and materials.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-Hydroxy-3-(6-methoxy-2-naphthyl)propanoate is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications, drawing from diverse research sources.

This compound has the molecular formula C₁₆H₁₈O₄ and a molecular weight of 274.31 g/mol. The compound features a propanoate group linked to a hydroxy group and a methoxy-substituted naphthalene moiety, which contributes to its unique characteristics and potential applications in pharmaceuticals and organic synthesis.

The synthesis of this compound typically involves multi-step organic reactions, including the use of various reagents and catalysts. For instance, the production may include catalytic hydrodebromination reactions and methylation processes that enhance yield and purity .

Antiinflammatory Properties

One of the primary areas of research concerning this compound is its anti-inflammatory activity. Research indicates that related compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-1, which is implicated in the production of pro-inflammatory prostaglandins . This suggests that this compound may also possess similar anti-inflammatory effects.

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various naphthalene derivatives on COX enzymes. The results indicated that compounds with structural similarities to this compound showed promising COX-1 selective inhibition, suggesting potential for treating inflammatory conditions .
  • Cell Viability Assays : In vitro studies on cancer cell lines demonstrated that related compounds produced significant antiproliferative effects. For example, treatment with structurally analogous compounds resulted in reduced cell viability at concentrations higher than those required for COX inhibition, indicating a multifaceted mechanism of action .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 3-Hydroxy-3-(4-methoxy-1-naphthyl)propanoateC₁₆H₁₈O₄Similar structure; potential for anti-inflammatory activity
Ethyl 3-Hydroxy-3-(2-naphthyl)propanoateC₁₅H₁₆O₃Contains different naphthalene isomer; less studied
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionateC₁₂H₁₆O₄Lacks naphthalene structure; simpler phenolic group

This table highlights the structural diversity among these compounds and suggests that variations in substituents can significantly impact biological activity.

Properties

Molecular Formula

C16H18O4

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C16H18O4/c1-3-20-16(18)10-15(17)13-5-4-12-9-14(19-2)7-6-11(12)8-13/h4-9,15,17H,3,10H2,1-2H3

InChI Key

FYEQWQAAQZQVQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O

Origin of Product

United States

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